SC-III3
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Overview
Description
SC-III3 is a novel scopoletin derivative, induces autophagy of human hepatoma HepG2 cells through AMPK/mTOR signaling pathway by acting on mitochondria. This compound reduces the viability of HepG2 cells and tumor growth of HepG2 xenograft mouse model. It induces the death of HepG2 cells by a way irrelevant to apoptosis and necrosis.
Scientific Research Applications
1. Optoelectronic Devices
III-V compound semiconductors (SC), including SC-III3, are pivotal in the development of optoelectronic devices. They find applications in optical fiber communications, infrared and visible LEDs/LDs, and high-efficiency solar cells. This compound materials like InP or GaAs-based III-V compounds and GaN-based compounds are especially important for short-wavelength light emitters used in solid-state lighting systems (Mokkapati & Jagadish, 2009).
2. Atomic Properties Research
Research on Sc III atomic properties has been conducted using high-precision relativistic all-order methods. This includes studies on reduced matrix elements, oscillator strengths, transition rates, and lifetimes for various levels of Sc III. These findings are critical for theoretical modeling and experiment planning in various scientific fields (Safronova & Safronova, 2012).
3. Multidisciplinary Scientific Computing
This compound, in the context of Scientific Computing (SC), is involved in a broad, multidisciplinary area including applications in science, engineering, mathematics, and computer science. As modern science relies heavily on computational modeling and data analysis, this compound plays a role in advancing scientific knowledge and engineering practices (Bhattacharya, 2013).
4. Autophagy Induction in Hepatoma Cells
This compound, a derivative of scopoletin, has been shown to induce autophagy in human hepatoma HepG2 cells. It acts on mitochondria through the AMPK/mTOR signaling pathway, leading to autophagic cell death. This property of this compound reflects its cytotoxic effect on HepG2 cells (Zhao et al., 2015).
5. Sustainable Chemistry Applications
In the realm of sustainable chemistry (SC), this compound may play a role in optimizing chemical processes and products concerning energy, material consumption, safety, toxicity, and environmental degradability. This compound's potential application in this field is part of a broader movement to align chemical research with societal sustainability goals (Böschen, Lenoir, & Scheringer, 2003).
6. Nuclear Experiment Monitoring
This compound might be involved in monitoring critical parameters in nuclear experiments, such as in the PandaX-III experiment. A modular slow control system (SCS) using this compound can ensure proper operation and provide essential data for corrections in such high-stakes scientific environments (Yan et al., 2021).
Properties
CAS No. |
1660110-65-5 |
---|---|
Molecular Formula |
C19H14ClNO5 |
Molecular Weight |
371.773 |
IUPAC Name |
3-(4-chlorophenyl)-N-(7-hydroxy-6-methoxy-2-oxochromen-3-yl)prop-2-enamide |
InChI |
InChI=1S/C19H14ClNO5/c1-25-17-9-12-8-14(19(24)26-16(12)10-15(17)22)21-18(23)7-4-11-2-5-13(20)6-3-11/h2-10,22H,1H3,(H,21,23) |
SMILES |
COC1=C(C=C2C(=C1)C=C(C(=O)O2)NC(=O)C=CC3=CC=C(C=C3)Cl)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
SC-III3 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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